

Lightfastness and wash fastness comparison of red disperse dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 60*

Cat. No.: *B082247*

[Get Quote](#)

A Comparative Guide to the Lightfastness and Wash Fastness of Red Disperse Dyes

This guide provides an objective comparison of the lightfastness and wash fastness properties of several common red disperse dyes used in the textile industry. The information is targeted towards researchers, scientists, and professionals in drug development and material science who require a comparative understanding of dye performance supported by experimental data.

Data Presentation: Comparative Fastness Properties

The following table summarizes the lightfastness and wash fastness ratings for a selection of red disperse dyes when applied to polyester, a common substrate for this dye class. Fastness is rated on a standard grayscale, where lightfastness is typically on a scale of 1 to 8 (with 8 being the highest fastness) and wash fastness is on a scale of 1 to 5 (with 5 being the best).

C.I. Name	Chemical Class	Lightfastness Rating	Wash Fastness Rating (Color Change)	Wash Fastness Rating (Staining)
C.I. Disperse Red 60	Anthraquinone	5-6	4-5	4-5
C.I. Disperse Red 73	Monoazo	5	4	4
C.I. Disperse Red 82	Monoazo	6-7	4-5	4-5
C.I. Disperse Red 167	Monoazo	7-8	5	5
C.I. Disperse Red 343	Monoazo	6-7	4-5	5

Note: Fastness properties can vary depending on the dyeing process, depth of shade, and the specific substrate used. The data presented is a compilation from various sources and represents typical performance.

Experimental Protocols

The data cited in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. The key experimental protocols for lightfastness and wash fastness are detailed below.

Lightfastness Testing (Based on ISO 105-B02)

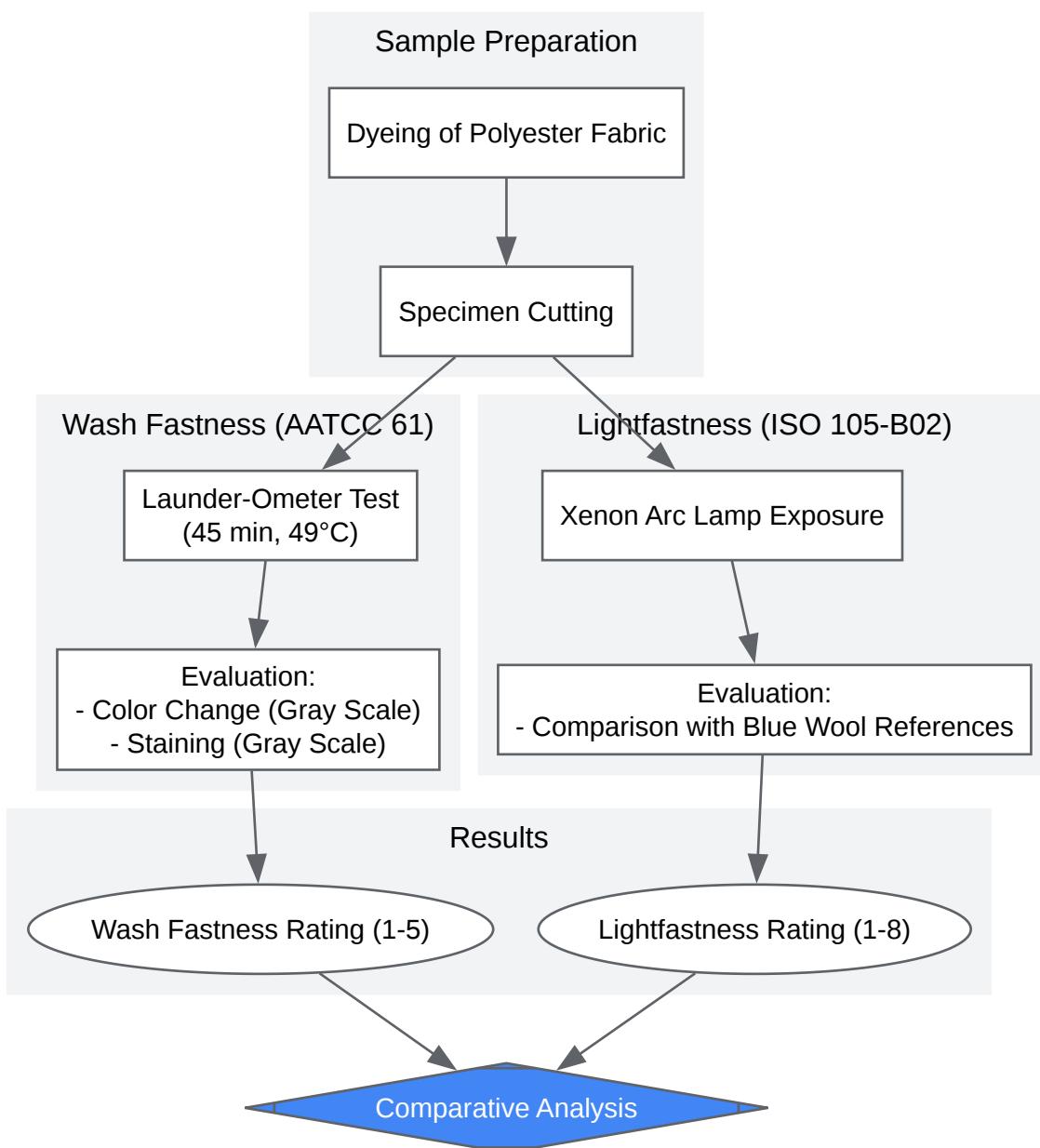
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Apparatus: A xenon arc fading lamp apparatus is used, equipped with a light filter to reduce the ultraviolet spectrum and a heat filter to reduce infrared radiation.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Specimen Preparation: A specimen of the dyed textile is prepared and mounted on a sample card.

- Reference Materials: A set of blue wool references (typically ranging from 1 to 8, with 8 being the most lightfast) is exposed alongside the test specimen.[1][2]
- Procedure:
 - The specimens and blue wool references are placed in the xenon arc apparatus under controlled conditions of temperature and humidity.[1][3][4]
 - A portion of the specimens and references are covered with an opaque mask.
 - The exposure continues until a specified contrast is achieved between the exposed and unexposed parts of the blue wool references.
- Evaluation: The change in color of the test specimen is assessed by comparing the contrast between its exposed and unexposed parts with the changes in the blue wool references. The lightfastness is rated on a scale of 1 to 8.[1]

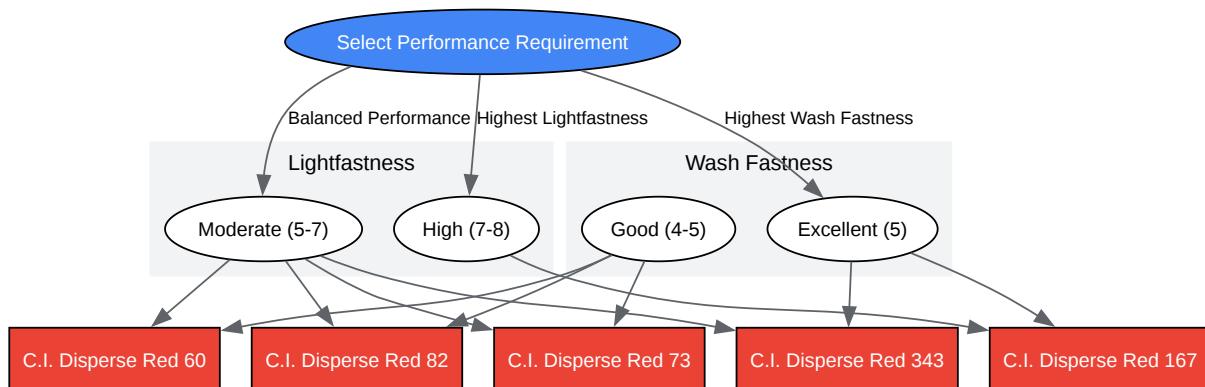
Wash Fastness Testing (Based on AATCC Test Method 61, Test No. 2A)

This accelerated test is designed to evaluate the colorfastness of textiles to home and commercial laundering.[5][6][7][8][9] It simulates the effect of five typical home launderings.[6]


- Apparatus: A launder-ometer or a similar device is used, which rotates stainless steel canisters in a thermostatically controlled water bath at a specified speed (40 ± 2 rpm).[8]
- Specimen and Materials:
 - A 50x150 mm specimen of the dyed fabric is prepared.
 - A multifiber test fabric (containing strips of different fibers like acetate, cotton, nylon, polyester, acrylic, and wool) is attached to the specimen.
 - 1993 AATCC Standard Reference Detergent and stainless steel balls are used for abrasion.[8]
- Procedure:

- The test specimen with the attached multifiber fabric is placed in a stainless steel canister.
- A specified volume of water (150 mL), detergent, and 50 stainless steel balls are added to the canister.[8]
- The canister is sealed and placed in the launder-ometer, which is operated for 45 minutes at 49°C (120°F).[8]
- After the test, the specimen is rinsed with deionized water and dried in an air-circulating oven at a temperature not exceeding 71°C.[8]

- Evaluation:
 - Color Change: The change in color of the test specimen is evaluated using the Gray Scale for Color Change, comparing the tested specimen with an original, untested sample.
 - Staining: The degree of staining on each fiber of the multifiber test fabric is evaluated using the Gray Scale for Staining.
 - Both color change and staining are rated on a scale of 1 to 5, with 5 indicating no change or staining.[5]


Visualizations

Experimental Workflow for Fastness Testing

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the wash and light fastness of red disperse dyes.

Logical Comparison of Red Disperse Dyes

[Click to download full resolution via product page](#)

Caption: Selection guide for red disperse dyes based on fastness requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. ISO 105-B02 | Q-Lab [q-lab.com]
- 3. intertekinform.com [intertekinform.com]
- 4. wewontech.com [wewontech.com]
- 5. aatcctestmethods.com [aatcctestmethods.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. chiuvention.com [chiuvention.com]
- 8. AATCC 61 Color fastness to Laundering [darongtester.com]
- 9. textilelearner.net [textilelearner.net]

- To cite this document: BenchChem. [Lightfastness and wash fastness comparison of red disperse dyes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082247#lightfastness-and-wash-fastness-comparison-of-red-disperse-dyes\]](https://www.benchchem.com/product/b082247#lightfastness-and-wash-fastness-comparison-of-red-disperse-dyes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com